

# An In-Depth Technical Guide to 4-Bromo-8-methoxyquinoline

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## Compound of Interest

Compound Name: **4-Bromo-8-methoxyquinoline**

Cat. No.: **B035057**

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This guide provides a comprehensive overview of the physical, chemical, and structural properties of **4-Bromo-8-methoxyquinoline**. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated heterocyclic compounds as versatile intermediates in organic synthesis and medicinal chemistry.

## Introduction

**4-Bromo-8-methoxyquinoline** is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The specific substitution of a bromine atom at the 4-position and a methoxy group at the 8-position endows **4-Bromo-8-methoxyquinoline** with unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.[5] Its utility is particularly noted in the development of radiopharmaceuticals for PET and SPECT imaging and as a precursor to potential anticancer agents.[6]

## Section 1: Core Physical and Chemical Properties

A precise understanding of the physical properties of a compound is fundamental for its application in experimental settings, influencing everything from solvent selection to reaction setup and purification strategies. **4-Bromo-8-methoxyquinoline** is typically a gray or pale yellow to brownish solid at room temperature.[7]

Below is a summary of its key physical and chemical identifiers.

Property	Value	Source(s)
IUPAC Name	4-bromo-8-methoxyquinoline	[8]
CAS Number	103028-31-5	[7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	[7][8][9]
Molecular Weight	238.08 g/mol	[7][8]
Appearance	Gray to pale yellow/brownish solid	[7]
Melting Point	98 - 102 °C	[7]
Boiling Point	336.9 ± 22.0 °C (Predicted)	[7]
Density	1.516 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7]
Solubility	Soluble in organic solvents.	
Refractive Index	1.64 (Predicted)	[7]

The presence of the aromatic quinoline core, the polar methoxy group, and the halogen atom results in solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, which is a critical consideration for its use in synthesis and chromatography.

Caption: Structure of **4-Bromo-8-methoxyquinoline**.

## Section 2: Structural Elucidation and Spectroscopic Profile

Characterization of **4-Bromo-8-methoxyquinoline** relies on a suite of analytical techniques that confirm its identity and purity. The interplay between these methods provides a complete picture of the molecule's structure.

### Crystal Structure Analysis

Single-crystal X-ray diffraction has provided definitive proof of the structure of **4-Bromo-8-methoxyquinoline**.<sup>[6][8]</sup> The key findings from the crystallographic data reveal:

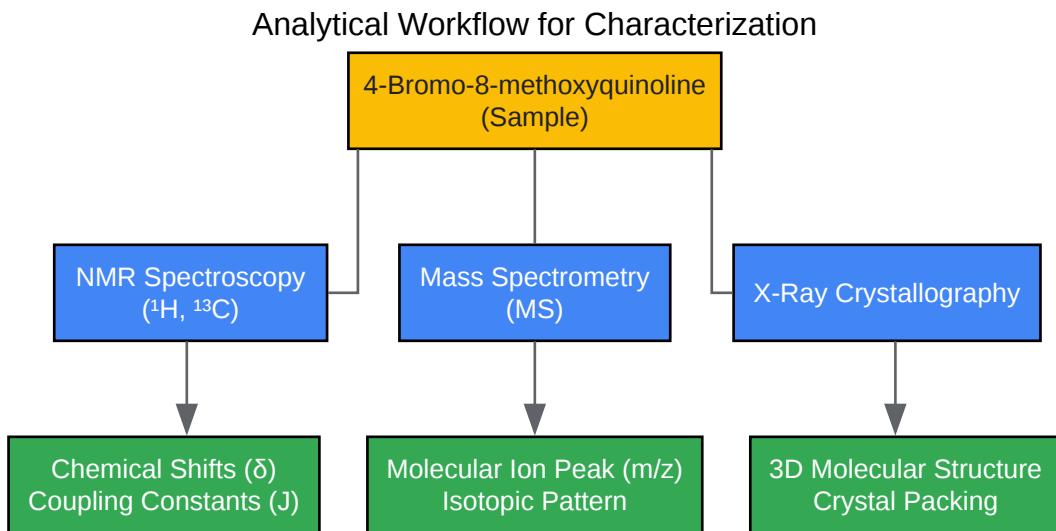
- Planarity: The molecule is essentially planar, a common feature of fused aromatic ring systems which can facilitate  $\pi$ - $\pi$  stacking interactions in certain contexts.<sup>[6]</sup>
- Crystal System: It crystallizes in the orthorhombic system.<sup>[6]</sup>
- Intermolecular Forces: In the solid state, the molecules are linked into one-dimensional chains by weak C—H $\cdots$  $\pi$ (arene) interactions.<sup>[6][10]</sup>

These structural details are invaluable for computational modeling and understanding how the molecule might interact with biological targets.

## Spectroscopic Data

While a full experimental spectrum is lot-specific, the expected spectroscopic data provides a reliable fingerprint for identification.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants are influenced by the positions of the bromo and methoxy substituents.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methoxy group. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and anisotropic effects.
- Mass Spectrometry: In mass spectrometry, **4-Bromo-8-methoxyquinoline** will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance. The expected monoisotopic mass is 236.97893 Da.<sup>[8]</sup>



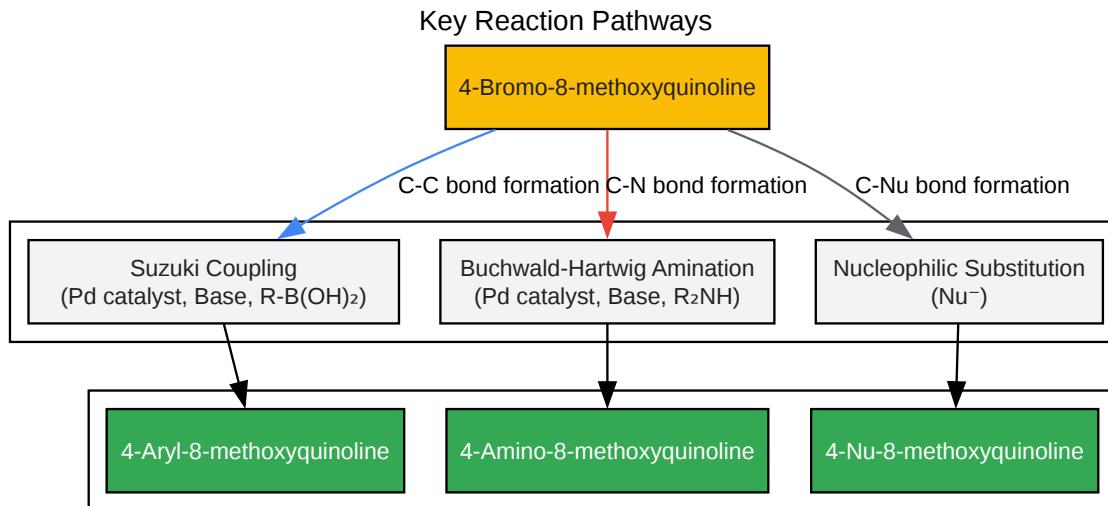
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Caption: Key techniques for structural validation.

## Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-8-methoxyquinoline** stems from the distinct reactivity imparted by its functional groups.

- The C4-Bromine Atom: The bromine at the 4-position is the primary site of reactivity. It is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[11] This allows for the introduction of a wide variety of substituents (e.g., aryl, alkyl, cyano, amino groups), making it a versatile precursor for creating libraries of quinoline derivatives.[12][13]
  - Causality: The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position towards nucleophilic attack, facilitating these transformations.
- The Methoxy Group: The electron-donating methoxy group at the 8-position influences the electronic properties of the benzene portion of the quinoline ring system, modulating the overall reactivity and physical properties such as solubility.[1]



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Caption: Synthetic transformations of the title compound.

## Section 4: Synthesis and Purification Protocol

### Rationale for Synthesis

While several methods exist for quinoline synthesis, a common laboratory-scale approach to **4-Bromo-8-methoxyquinoline** involves the bromination of a suitable precursor. A plausible route is the direct bromination of 8-methoxyquinoline. However, electrophilic bromination of 8-methoxyquinoline tends to occur at the 5-position.[14] Therefore, a more targeted synthesis often starts with a 4-hydroxyquinoline derivative, where the hydroxyl group can be converted to the bromide.[15] For example, using a brominating agent like phosphorus tribromide ( $PBr_3$ ) or phosphorus oxybromide ( $POBr_3$ ) on 4-hydroxy-8-methoxyquinoline.[16]

### Example Purification Protocol: Column Chromatography

This protocol is a self-validating system as the separation is monitored in real-time and fractions are analyzed to ensure purity.

- Slurry Preparation: Adsorb the crude **4-Bromo-8-methoxyquinoline** onto a small amount of silica gel by dissolving it in a minimal volume of dichloromethane and adding the silica.

Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

- Expertise Insight: This dry-loading technique prevents band broadening and improves resolution compared to liquid-loading a large volume of crude material.
- Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1). The chosen eluent should give a retention factor (R<sub>f</sub>) of ~0.2-0.3 for the target compound in preliminary Thin Layer Chromatography (TLC) analysis.
- Loading and Elution: Carefully add the prepared slurry of crude product to the top of the packed column. Begin elution with the selected solvent system, maintaining a constant flow rate.
- Fraction Collection: Collect fractions in an organized manner. Monitor the elution process by TLC, spotting aliquots from each fraction.
  - Trustworthiness: TLC analysis of each fraction against a reference spot of the starting material and the crude mixture validates that the desired compound is being isolated.
- Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified **4-Bromo-8-methoxyquinoline**.
- Final Analysis: Confirm the purity and identity of the final product using the analytical methods described in Section 2 (NMR, MS).

## Section 5: Safety and Handling

As with all halogenated aromatic compounds, **4-Bromo-8-methoxyquinoline** must be handled with appropriate care in a laboratory setting.[7]

- Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[8]

- GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[7][8]
- Precautionary Measures:
  - Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[7]
  - Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle only in a well-ventilated area, preferably a fume hood.
  - Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed disposal company.

## Conclusion

**4-Bromo-8-methoxyquinoline** is a synthetically valuable intermediate characterized by its solid physical state, well-defined crystalline structure, and versatile reactivity. The bromine atom at the C4 position provides a reliable site for functionalization via cross-coupling and substitution reactions, making it an important precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its physical properties, spectroscopic profile, and safety requirements is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035057#4-bromo-8-methoxyquinoline-physical-properties>]

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